molecular formula C17H12F2N2O2S B5313359 5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone

5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone

Cat. No. B5313359
M. Wt: 346.4 g/mol
InChI Key: KKDSSCULCFNONP-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone, also known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. DFB is a heterocyclic compound that contains an imidazolidinone ring and a difluoromethoxybenzylidene group, which gives it unique properties that make it useful in different applications.

Mechanism of Action

The mechanism of action of 5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone varies depending on its application. In medicine, 5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In agriculture, 5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone acts as a herbicide and fungicide by inhibiting the activity of key enzymes involved in plant growth and development. In material science, 5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone acts as a precursor for the synthesis of different functional materials by providing a reactive site for the attachment of other functional groups.
Biochemical and Physiological Effects:
5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone has been shown to have different biochemical and physiological effects depending on its application. In medicine, 5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. In agriculture, 5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone has been shown to inhibit the growth of weeds and fungi by disrupting their metabolic pathways. In material science, 5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone has been shown to provide a reactive site for the attachment of other functional groups, leading to the synthesis of different functional materials.

Advantages and Limitations for Lab Experiments

5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone has several advantages and limitations for lab experiments. One advantage is its unique properties that make it useful in different applications. Another advantage is its relative ease of synthesis, which makes it readily available for research purposes. One limitation is its potential toxicity, which requires careful handling and disposal. Another limitation is its limited solubility in water, which can affect its bioavailability and activity.

Future Directions

There are several future directions for the research and development of 5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone. One direction is the further investigation of its potential applications in medicine, including its use as a chemotherapeutic agent for the treatment of cancer. Another direction is the development of new synthetic methods for the preparation of 5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone and its derivatives. Another direction is the exploration of its potential applications in material science, including the synthesis of new functional materials with unique properties. Overall, the continued research and development of 5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone hold significant promise for its potential applications in different fields of scientific research.

Synthesis Methods

5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone can be synthesized using different methods, including the reaction of 4-(difluoromethoxy)benzaldehyde with thiosemicarbazide in the presence of acetic acid, followed by the reaction with phenyl isothiocyanate and sodium methoxide. Another method involves the reaction of 4-(difluoromethoxy)benzaldehyde with thiosemicarbazide in ethanol, followed by the reaction with phenyl isothiocyanate and potassium hydroxide.

Scientific Research Applications

5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in different fields of scientific research. In medicine, 5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory properties. In agriculture, 5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone has been studied for its potential use as a herbicide and fungicide. In material science, 5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone has been used as a precursor for the synthesis of different functional materials, including metal complexes and polymers.

properties

IUPAC Name

(5Z)-5-[[4-(difluoromethoxy)phenyl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2S/c18-16(19)23-13-8-6-11(7-9-13)10-14-15(22)21(17(24)20-14)12-4-2-1-3-5-12/h1-10,16H,(H,20,24)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDSSCULCFNONP-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC(F)F)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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